molecular formula C13H10F3NO2 B2638596 3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid CAS No. 1267540-14-6

3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid

Cat. No.: B2638596
CAS No.: 1267540-14-6
M. Wt: 269.223
InChI Key: MIHYRESWEIJUPF-UHFFFAOYSA-N
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Description

3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid is an organic compound featuring a quinoline ring substituted with a trifluoromethyl group at the 8-position and a propanoic acid moiety at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: 3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid is unique due to the specific positioning of the trifluoromethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[8-(trifluoromethyl)quinolin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-1-2-8-4-5-9(17-12(8)10)6-7-11(18)19/h1-5H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHYRESWEIJUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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